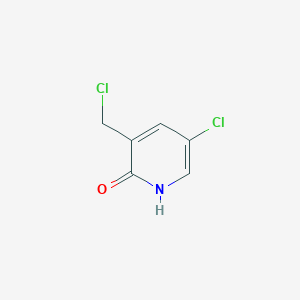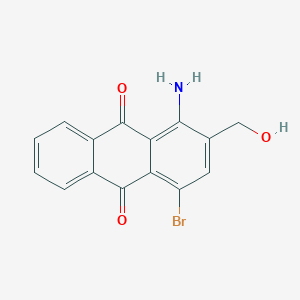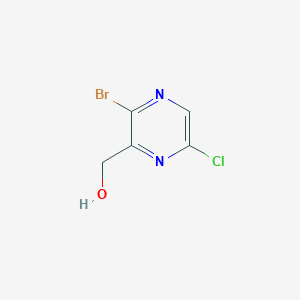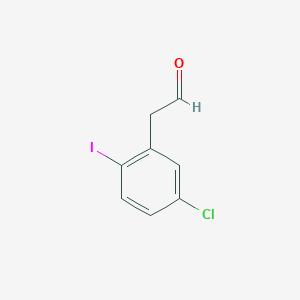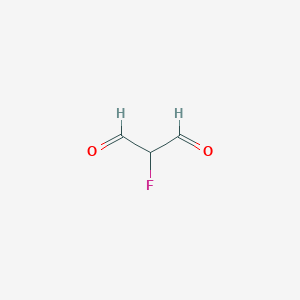
Fluoromalonaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluoromalonaldehyde is a fluorinated derivative of malonaldehyde, characterized by the presence of a fluorine atom attached to the carbon backbone. This compound is known for its high reactivity, making it a valuable intermediate in various chemical reactions and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Fluoromalonaldehyde can be synthesized through several methods. One common approach involves the fluorination of malonaldehyde using fluorinating agents such as diethylaminosulfur trifluoride. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective introduction of the fluorine atom .
Industrial Production Methods: In industrial settings, this compound is often produced via large-scale fluorination processes. These processes utilize advanced fluorinating agents and catalysts to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure the efficient conversion of starting materials .
Analyse Des Réactions Chimiques
Types of Reactions: Fluoromalonaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form fluorinated carboxylic acids.
Reduction: Reduction reactions can yield fluorinated alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions to achieve substitution.
Major Products: The major products formed from these reactions include fluorinated carboxylic acids, alcohols, and substituted derivatives, which are valuable intermediates in organic synthesis .
Applications De Recherche Scientifique
Fluoromalonaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex fluorinated compounds, which are important in pharmaceuticals and agrochemicals.
Biology: this compound derivatives are used as probes in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: The compound is explored for its potential therapeutic applications, including as a precursor for drug development.
Mécanisme D'action
The mechanism by which fluoromalonaldehyde exerts its effects involves its high reactivity, allowing it to form covalent adducts with biological macromolecules. This reactivity is harnessed in various applications, such as enzyme inhibition and metabolic pathway studies. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles in biological systems .
Comparaison Avec Des Composés Similaires
Malonaldehyde: The non-fluorinated parent compound, known for its reactivity and use in organic synthesis.
Fluoroacetaldehyde: Another fluorinated aldehyde with similar reactivity but different applications.
Fluoropropanedial: A structurally related compound with distinct chemical properties.
Uniqueness: Fluoromalonaldehyde stands out due to its unique combination of high reactivity and the presence of a fluorine atom, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring selective reactivity and stability .
Propriétés
Numéro CAS |
35441-52-2 |
|---|---|
Formule moléculaire |
C3H3FO2 |
Poids moléculaire |
90.05 g/mol |
Nom IUPAC |
2-fluoropropanedial |
InChI |
InChI=1S/C3H3FO2/c4-3(1-5)2-6/h1-3H |
Clé InChI |
RWXXZBHAXXHXLC-UHFFFAOYSA-N |
SMILES canonique |
C(=O)C(C=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


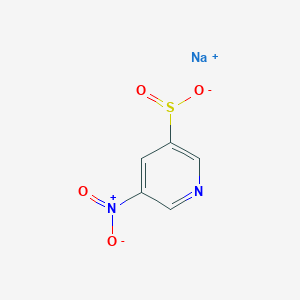

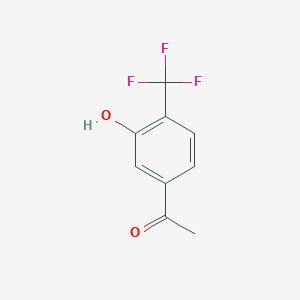
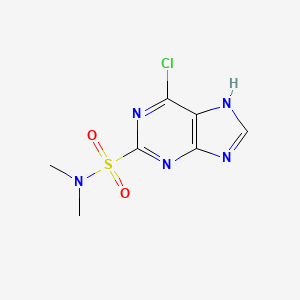
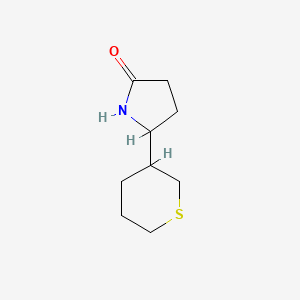
![1'-(Diphenylamino)[1,1'-bi(cyclohexane)]-2-one](/img/structure/B13125526.png)


